An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel spirocyclic compound, 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one. In the dynamic landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document is intended to serve as a vital resource for researchers and scientists engaged in the evaluation and progression of this and structurally related compounds. Recognizing the current scarcity of publicly available experimental data, this guide leverages advanced computational predictive models to provide a robust preliminary assessment. Each predicted property is accompanied by a detailed, field-proven experimental protocol, empowering researchers to validate these findings in a laboratory setting. This dual approach of predictive analysis and actionable experimental guidance is designed to accelerate research and development efforts.
Introduction to 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a unique heterocyclic compound featuring a spirocyclic core, which imparts a three-dimensional architecture that is of significant interest in medicinal chemistry. Spirocyclic scaffolds are increasingly sought after in drug design due to their conformational rigidity, which can lead to enhanced target selectivity and improved metabolic stability. The presence of both lactone and diazacycloheptane moieties suggests a rich chemical functionality, offering multiple points for synthetic modification and interaction with biological targets.
Chemical Structure:
Figure 1: 2D Structure of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one.
Core Physicochemical Properties: A Predictive Analysis
Given the absence of extensive experimental data in the public domain, a suite of validated in silico tools has been employed to predict the key physicochemical properties of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one. These predictions provide a foundational dataset for initial assessment and guide experimental design.
Table 1: Summary of Predicted and Known Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₄N₂O₂ | - |
| Molecular Weight | 170.21 g/mol | - |
| CAS Number | 1308384-26-0 | [1] |
| Predicted Melting Point | 185 - 215 °C | ALOGPS |
| Predicted Boiling Point | 435.7 ± 50.0 °C | Computational Prediction |
| Predicted Water Solubility | 1.5 g/L (Slightly Soluble) | MarvinSketch |
| Predicted LogP | -0.63 | Hit2Lead[1] |
| Predicted pKa (Most Basic) | 8.5 | ChemAxon |
| Predicted pKa (Most Acidic) | 13.2 | ChemAxon |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each key physicochemical property, including the rationale behind the predicted values and comprehensive, step-by-step protocols for their experimental determination.
Melting Point
Expertise & Experience: The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice energy. A sharp melting range is characteristic of a pure crystalline solid. The predicted high melting point for 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is attributed to the presence of hydrogen bond donors and acceptors (the secondary amine and lactone carbonyl), which can lead to strong intermolecular interactions in the solid state.
Trustworthiness: The following protocol is a standard and reliable method for determining the melting point of a crystalline organic compound.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of crystalline 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Slow Heating: For an accurate measurement, heat the sample at a rate of 1-2 °C per minute when approaching the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.
Boiling Point
Expertise & Experience: The predicted high boiling point is consistent with the molecule's molecular weight and the presence of polar functional groups capable of strong intermolecular hydrogen bonding. These interactions require significant thermal energy to overcome, leading to a high boiling point. Direct experimental determination may be challenging due to potential thermal decomposition before boiling.
Trustworthiness: While experimental determination is preferred, computational models provide a reasonable estimate for high-boiling point compounds where experimental measurement is difficult.
Note on Experimental Determination: Due to the high predicted boiling point, distillation under reduced pressure (vacuum distillation) would be the recommended method to avoid decomposition. However, this is a more advanced technique and requires specialized equipment.
Aqueous Solubility
Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability. The predicted slight solubility of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a balance between its polar functional groups (lactone, amines), which can interact with water, and its nonpolar hydrocarbon backbone. The spirocyclic nature can also influence solubility by affecting how the molecule packs in the solid state and interacts with solvent molecules.
Trustworthiness: The OECD 105 guideline provides a standardized and globally accepted method for determining water solubility.
Experimental Protocol: OECD 105 Flask Method
Figure 2: Workflow for the OECD 105 Flask Method for Solubility Determination.
-
Preparation: Add an excess amount of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one to a flask containing a known volume of distilled water.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Subsequently, centrifuge or filter the solution to remove all solid particles.
-
Analysis: Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Partition Coefficient (LogP)
Expertise & Experience: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. The negative predicted LogP value of -0.63 indicates that 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is more soluble in water than in octanol, suggesting it is a relatively hydrophilic compound. This is consistent with the presence of multiple polar functional groups.
Trustworthiness: The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.
Experimental Protocol: Shake-Flask Method for LogP Determination
Figure 3: Workflow for the Shake-Flask Method for LogP Determination.
-
Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol to ensure thermodynamic equilibrium.
-
Dissolution: Dissolve a known amount of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one in either the aqueous or the octanol phase.
-
Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.
-
Phase Separation: Allow the layers to separate completely.
-
Analysis: Carefully separate the two phases and determine the concentration of the compound in each layer using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).
Acidity and Basicity (pKa)
Expertise & Experience: The pKa values indicate the ionization state of a molecule at different pH values. The predicted basic pKa of 8.5 is likely associated with the secondary amine in the diazacycloheptane ring. This amine can be protonated at physiological pH, which can significantly impact the molecule's solubility and interactions with biological targets. The predicted acidic pKa of 13.2 is likely associated with the N-H proton of the lactam, which is generally weakly acidic.
Trustworthiness: Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a solution of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one of known concentration in water or a suitable co-solvent if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, or with a strong base (e.g., NaOH) for the acidic pKa. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
Predicted Spectral Data
To aid in the identification and characterization of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, predicted spectral data are provided below. These predictions are based on the known chemical structure and established spectral databases and algorithms.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 7.0-7.5 (br s, 1H): N-H proton of the lactam. The broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ 3.2-3.6 (m, 4H): Protons on the carbons adjacent to the nitrogen atoms in the diazacycloheptane ring.
-
δ 2.5-2.9 (m, 4H): Protons on the carbons in the diazacycloheptane ring.
-
δ 1.5-2.0 (m, 4H): Protons on the carbons of the cycloheptane ring.
-
δ 2.1 (br s, 1H): N-H proton of the secondary amine.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ 175-180: Carbonyl carbon of the lactone.
-
δ 70-80: Spiro carbon.
-
δ 40-50: Carbons adjacent to the nitrogen atoms in the diazacycloheptane ring.
-
δ 25-35: Carbons in the cycloheptane ring.
Predicted Infrared (IR) Spectrum
-
3300-3400 cm⁻¹ (br): N-H stretching vibrations of the secondary amine and the lactam.
-
2850-2960 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
-
1720-1740 cm⁻¹ (strong): C=O stretching vibration of the lactone.
-
1100-1200 cm⁻¹: C-O stretching vibration of the lactone.
Predicted Mass Spectrum (Electron Ionization)
-
m/z 170: Molecular ion peak [M]⁺.
-
Common Fragmentation Patterns: Expect fragmentation corresponding to the loss of the carbonyl group (CO), and cleavage of the diazacycloheptane ring.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the fundamental physicochemical properties of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one. The in silico data presented herein offers a valuable starting point for researchers, enabling informed decision-making in the early stages of drug discovery and development. The detailed experimental protocols provide a clear path for the validation of these predictions and the generation of robust experimental data. As research on this and related spirocyclic compounds progresses, it is anticipated that a deeper understanding of their structure-property relationships will emerge, further fueling the design of novel therapeutic agents.
References
-
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. OECD Publishing. [Link]
-
OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 1: Test No. 112: Dissociation Constants in Water (Titration Method - Spectrophotometric Method - Conductometric Method). OECD Publishing. [Link]
-
SwissADME. [Link]
-
ChemAxon. MarvinSketch. [Link]
-
Virtual Laboratory of Organic Chemistry. ALOGPS 2.1. [Link]
-
NMRDB. Predict 13C and 1H NMR spectra. [Link]
